molecular formula C15H17ClN6 B11298347 N~4~-(4-chloro-2-methylphenyl)-N~6~-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(4-chloro-2-methylphenyl)-N~6~-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11298347
M. Wt: 316.79 g/mol
InChI Key: BJCKBVBIIDEJOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-(4-CHLORO-2-METHYLPHENYL)-N6-ETHYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Properties

Molecular Formula

C15H17ClN6

Molecular Weight

316.79 g/mol

IUPAC Name

4-N-(4-chloro-2-methylphenyl)-6-N-ethyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C15H17ClN6/c1-4-17-15-20-13(11-8-18-22(3)14(11)21-15)19-12-6-5-10(16)7-9(12)2/h5-8H,4H2,1-3H3,(H2,17,19,20,21)

InChI Key

BJCKBVBIIDEJOQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=C2C=NN(C2=N1)C)NC3=C(C=C(C=C3)Cl)C

Origin of Product

United States

Preparation Methods

The synthesis of N4-(4-CHLORO-2-METHYLPHENYL)-N6-ETHYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves several steps. One common method includes the reaction of 4-chloro-2-methylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core. Subsequent substitution reactions introduce the N4 and N6 substituents . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

N4-(4-CHLORO-2-METHYLPHENYL)-N6-ETHYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N4-(4-CHLORO-2-METHYLPHENYL)-N6-ETHYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. By binding to the active site of CDKs, this compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis . The molecular targets include CDK2 and CDK4, which are often overexpressed in cancer cells .

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